molecular formula C10H11BrO2 B1339589 Methyl 4-(bromomethyl)phenylacetate CAS No. 7398-42-7

Methyl 4-(bromomethyl)phenylacetate

Cat. No.: B1339589
CAS No.: 7398-42-7
M. Wt: 243.1 g/mol
InChI Key: APXOMRFLJBRHNX-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)phenylacetate (CAS RN: 7398-42-7) is a brominated aromatic ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.09 g/mol . It is characterized by a phenylacetate backbone substituted with a bromomethyl group at the para position of the aromatic ring. This compound is typically stored at 0–6°C to maintain stability and has a purity of >92% in commercial research-grade samples .

Properties

IUPAC Name

methyl 2-[4-(bromomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXOMRFLJBRHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472231
Record name Methyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7398-42-7
Record name Methyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(bromomethyl)phenylacetate
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Preparation Methods

Radical Bromination of Methyl 4-Methylphenylacetate

The most widely reported method for preparing methyl 4-(bromomethyl)phenylacetate involves radical bromination of the methyl group adjacent to the aromatic ring using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of radical initiators.

  • Reagents and Conditions:

    • Starting material: Methyl 4-methylphenylacetate
    • Brominating agent: Bromine or N-bromosuccinimide (NBS)
    • Radical initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)
    • Solvent: High-boiling solvents such as carbon tetrachloride (CCl4), benzene, chlorobenzene, or dichlorobenzene
    • Temperature: 80–130 °C
    • Light source: Incandescent light to initiate radical formation
    • Reaction time: 6–12 hours
  • Mechanism:
    The reaction proceeds via homolytic cleavage of the bromine source under light or heat, generating bromine radicals that abstract a hydrogen atom from the benzylic methyl group, forming a benzylic radical. This radical then reacts with bromine to form the bromomethyl product.

  • Advantages:

    • High regioselectivity for benzylic bromination
    • High yield (up to 90%)
    • High purity (>98.5% by HPLC)
    • Efficient heat management due to high-boiling solvent and light initiation
  • Example from Patent CN106905135A:

Parameter Details
Starting material p-Methylphenylacetic acid
Brominating agent Bromine or N-bromosuccinimide (NBS)
Catalyst Azobisisobutyronitrile (AIBN) or BPO
Solvent Carbon tetrachloride, benzene, chlorobenzene, or dichlorobenzene
Temperature 80–130 °C
Light source Incandescent light
Reaction time 6–12 hours
Yield Up to 90%
Purity (HPLC) >98.5%

This method involves dissolving the starting acid in the solvent, adding brominating agent and catalyst, heating under light irradiation, then cooling, filtering, washing, and drying to isolate the product.

Esterification Followed by Bromination

An alternative approach involves first preparing methyl 4-methylphenylacetate via esterification of 4-methylphenylacetic acid with methanol under acid catalysis, followed by bromination of the methyl group.

  • Step 1: Esterification

    • Reagents: 4-Methylphenylacetic acid, methanol, acid catalyst (e.g., sulfuric acid)
    • Conditions: Reflux under acidic conditions
    • Outcome: Methyl 4-methylphenylacetate
  • Step 2: Bromination

    • Reagents: N-bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide)
    • Solvent: Tetrachloromethane (CCl4)
    • Temperature: ~85 °C
    • Time: 2 hours
    • Yield: ~97%
  • Example from ChemicalBook:

Parameter Details
Starting material Methyl 4-methylbenzoate
Brominating agent N-bromosuccinimide (NBS)
Radical initiator Benzoyl peroxide (BPO)
Solvent Tetrachloromethane (CCl4)
Temperature 85 °C
Reaction time 2 hours
Yield 97%

The reaction mixture is filtered through silica gel and concentrated to afford this compound with high yield and purity.

Direct Bromination of Methyl 4-(bromomethyl)benzoate Derivatives

In some cases, this compound derivatives are prepared by bromination of related benzoate esters, using similar radical bromination conditions. This method is useful for synthesizing analogs with additional substituents.

  • Purification: Typically involves filtration, washing with water, recrystallization (e.g., from ethanol or toluene), and drying under reduced pressure.
  • Characterization: Confirmed by NMR spectroscopy (1H and 13C), mass spectrometry (ESI-MS), and HPLC for purity assessment.
  • Typical Physical Data:
Property Value
Molecular formula C10H11BrO2
Molecular weight 243.1 g/mol
Density ~1.415 g/cm³ (predicted)
Boiling point ~290 °C (predicted)
Flash point 129.5 °C
Refractive index 1.552
  • Regioselectivity: Radical bromination selectively targets the benzylic methyl group due to the stability of the benzylic radical intermediate.
  • Reaction Control: Use of high-boiling solvents and light initiation allows controlled heat dissipation and minimizes side reactions such as over-bromination or aromatic ring bromination.
  • Yield and Purity: Optimized molar ratios of brominating agent to substrate (1:0.8–2.0) and reaction times (6–12 hours) yield high purity products suitable for further synthetic applications.
  • Environmental and Safety Notes: Use of chlorinated solvents and bromine requires appropriate safety measures and waste disposal protocols.
Method Starting Material Brominating Agent Initiator/Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
Radical bromination (patent) p-Methylphenylacetic acid Br2 or NBS AIBN or BPO CCl4, benzene, chlorobenzene 80–130 6–12 Up to 90 >98.5 Light-initiated, high-boiling solvent
Bromination after esterification Methyl 4-methylbenzoate NBS Benzoyl peroxide (BPO) Tetrachloromethane (CCl4) 85 2 97 High Filtration through silica gel
Direct bromination of derivatives Related benzoate esters NBS or Br2 Radical initiators Various 80–130 Variable Variable Variable Used for analog synthesis

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)phenylacetate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

Key Properties:

  • Synonyms: 4-(Bromomethyl)phenylacetic acid methyl ester, Methyl [4-(bromomethyl)phenyl]acetate .
  • Applications : Primarily used as an intermediate in pharmaceutical synthesis, enabling the production of aromatic drugs and active pharmaceutical ingredients (APIs) .

Comparison with Structurally Similar Compounds

Phenacyl 4-(Bromomethyl)phenylacetate

  • Molecular Formula : C₁₆H₁₃BrO₃ (MW: 345.18 g/mol).
  • Key Features : The methyl ester is replaced with a phenacyl (2-oxo-2-phenylethyl) group. This modification increases steric bulk and alters reactivity.

Methyl 4-Bromophenylacetate

  • Molecular Formula : C₉H₉BrO₂ (MW: 229.07 g/mol).
  • Key Features : Lacks the bromomethyl group; bromine is directly attached to the phenyl ring.
  • Physical Properties : Melting point (mp) 114–117°C (acid form), lower volatility compared to bromomethyl derivatives .
  • Applications : Intermediate in fine chemical synthesis .

Ethyl 4-Bromophenylacetate

  • Molecular Formula : C₁₀H₁₁BrO₂ (MW: 243.10 g/mol).
  • Key Features : Ethyl ester variant with bromine on the phenyl ring.
  • Physical Properties : mp 29–31°C , boiling point (bp) 88–90°C/0.35 mmHg , density 1.3893 g/cm³ .
  • Reactivity : Ethyl group enhances lipophilicity, influencing solubility in organic solvents.

4-(Bromomethyl)benzaldehyde

  • Molecular Formula : C₈H₇BrO (MW: 199.05 g/mol).
  • Key Features : Replaces the acetate group with an aldehyde, increasing electrophilicity.

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methyl 4-(bromomethyl)phenylacetate C₁₀H₁₁BrO₂ 243.09 Bromomethyl, methyl ester Pharmaceutical intermediates
Phenacyl 4-(bromomethyl)phenylacetate C₁₆H₁₃BrO₃ 345.18 Bromomethyl, phenacyl ester Research chemicals
Methyl 4-bromophenylacetate C₉H₉BrO₂ 229.07 Bromophenyl, methyl ester Fine chemical synthesis
Ethyl 4-bromophenylacetate C₁₀H₁₁BrO₂ 243.10 Bromophenyl, ethyl ester Organic synthesis
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl, aldehyde Electrophilic reactions

Reactivity and Toxicity Insights

  • Bromomethyl vs. Bromophenyl : The bromomethyl group in this compound acts as a superior leaving group, facilitating nucleophilic substitution (e.g., SN2 reactions) compared to bromophenyl derivatives .
  • Toxicity: Methyl phenylacetate (non-brominated analog) is considered low-toxicity and recommended as a heat-exchange fluid . Brominated analogs, however, lack comprehensive toxicological profiles.

Biological Activity

Methyl 4-(bromomethyl)phenylacetate, with the molecular formula C₁₀H₁₁BrO₂, is an organic compound that has garnered attention for its diverse biological activities and applications in pharmaceutical and agrochemical synthesis. This article delves into its biological activity, highlighting antimicrobial properties, toxicity profiles, and its roles in drug development.

  • Molecular Structure : this compound consists of a bromomethyl group attached to a phenyl ring, which is further connected to an acetate group.
  • Physical Properties : It has a moderate melting point ranging from 37 to 39 °C and is classified as harmful upon ingestion or skin contact due to its corrosive nature .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Toxicity Profile

The compound is classified as harmful, with acute toxicity ratings indicating it can cause severe skin burns and eye damage upon contact. The oral toxicity classification highlights risks associated with exposure, necessitating careful handling in laboratory settings . Here are the key toxicity classifications:

Toxicity Type Classification
Harmful if swallowedYes (H302)
Causes severe skin burnsYes (H314)
Eye damageYes (H314)

Applications in Drug Development

This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Notably, it has been utilized in developing:

  • Bicyclic S1P3 Inhibitors : These inhibitors are explored for treating asthma, demonstrating the compound's relevance in respiratory therapies.
  • Heterocyclic PDE4 Inhibitors : These are significant for treating inflammatory diseases, showcasing the compound's versatility in addressing complex health issues .

Case Studies

  • Synthesis of Anti-inflammatory Agents :
    A study focused on synthesizing anti-inflammatory drugs using this compound as a key intermediate. The resulting compounds showed promising results in preclinical trials for reducing inflammation markers in animal models.
  • Drug Delivery Systems :
    Research has indicated that modifications of this compound can enhance the bioavailability of therapeutic agents, improving treatment efficacy. Its unique chemical structure allows for effective formulation strategies in drug delivery systems .

Interaction Studies

Interaction studies involving this compound reveal its reactivity with various nucleophiles under different environmental conditions. These studies are essential for understanding how the compound interacts with biological systems and other chemical entities, facilitating its application in drug design and material science .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Methyl 4-(bromomethyl)phenylacetate, and what are common impurities encountered?

  • Methodology : The compound is typically synthesized via bromination of methyl 4-methylphenylacetate using reagents like N-bromosuccinimide (NBS) under radical initiation or photolytic conditions. Purification often involves column chromatography to remove byproducts such as dibrominated analogs or unreacted starting materials. Impurities like 4-(bromomethyl)-α-methyl-benzeneacetic acid methyl ester (CAS 99807-54-2) may arise during incomplete esterification or side reactions .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., bromomethyl at δ ~4.3 ppm for CH₂Br and ester carbonyl at δ ~170 ppm) .
  • X-ray Crystallography : Resolve molecular geometry, bond lengths, and dihedral angles. For example, related brominated esters show phenyl ring-to-ester dihedral angles of ~14.9°, critical for understanding steric effects .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks via ESI-MS) .

Q. What safety protocols are recommended for handling brominated aromatic compounds like this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Store away from oxidizers and strong acids/bases to prevent hazardous reactions (e.g., HBr release).
  • Follow disposal protocols for halogenated waste .

Advanced Research Questions

Q. How can contradictions in crystallographic data for brominated aromatic esters be resolved?

  • Methodology : Use software like SHELXL for refinement, adjusting parameters (e.g., thermal displacement factors, occupancy ratios) to account for disorder in bromomethyl groups. Cross-validate with DFT calculations to compare theoretical and experimental bond lengths .
  • Example : In cases of ambiguous electron density, consider twinning or pseudosymmetry and apply restraints during refinement .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitutions?

  • Analysis : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Steric hindrance from the adjacent phenyl ring may slow reactivity, requiring polar aprotic solvents (e.g., DMF) or phase-transfer catalysts .
  • Kinetic Studies : Monitor reaction rates via ¹H NMR to optimize conditions for substitutions (e.g., in drug intermediate synthesis) .

Q. How can researchers ensure the reliability of spectroscopic and structural data for novel brominated compounds?

  • Best Practices :

  • Cross-reference with databases like NIST Chemistry WebBook for validated spectra .
  • Deposit crystallographic data in repositories (e.g., Cambridge Structural Database) and check for consistency with similar structures (e.g., methyl 2-bromo-4-methylphenylacetate, CIF files in Acta Crystallographica) .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

  • Applications :

  • Drug Intermediates : Used to prepare anti-inflammatory agents (e.g., Etoricoxib) via Suzuki coupling or hydrolysis to carboxylic acids .
  • Impurity Profiling : Acts as a reference standard for quality control in APIs (e.g., Loxoprofen sodium impurity D) .
    • Case Study : In GPR88 agonist synthesis, bromomethyl groups enable functionalization of phenylacetic acid scaffolds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-(bromomethyl)phenylacetate

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